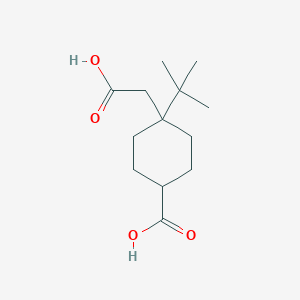
4-Tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its cyclohexane ring structure with tert-butyl and carboxymethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the cyclohexane ring as the core structure. The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction, while the carboxymethyl group can be added via a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions that optimize yield and purity. Large-scale synthesis may involve the use of catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as hydroxide ions (OH-).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid may be used to study enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: Potential medical applications include its use as a precursor for drug development or as a component in pharmaceutical formulations.
Industry: In the industrial sector, this compound may be utilized in the production of polymers, coatings, or other materials that benefit from its chemical properties.
Mechanism of Action
The mechanism by which 4-tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-tert-Butylcyclohexanecarboxylic acid: This compound lacks the carboxymethyl group, making it structurally simpler.
4-(Carboxymethyl)cyclohexane-1-carboxylic acid: This compound lacks the tert-butyl group, resulting in different chemical properties.
Uniqueness: 4-Tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both tert-butyl and carboxymethyl groups, which confer distinct chemical and physical properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-tert-butyl-4-(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)13(8-10(14)15)6-4-9(5-7-13)11(16)17/h9H,4-8H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
QBPKZUYOIFVZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CCC(CC1)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















